molecular formula C20H18O3 B6380460 4-(3-Benzyloxyphenyl)-2-methoxyphenol CAS No. 1261968-82-4

4-(3-Benzyloxyphenyl)-2-methoxyphenol

Cat. No.: B6380460
CAS No.: 1261968-82-4
M. Wt: 306.4 g/mol
InChI Key: XGYHILOOQJWDCF-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-2-methoxyphenol is a synthetic phenolic compound of interest in organic chemistry and pharmaceutical research. Compounds featuring methoxyphenol and benzyloxy-phenyl motifs are frequently investigated as key intermediates or as potential active molecules in drug discovery pipelines. Related structural analogs are known to be explored for their inhibitory activity against enzymes like 5-lipoxygenase (5-LOX), a key target in the inflammation pathway, suggesting this compound may hold value in developing new anti-inflammatory agents . This chemical is provided as a high-purity material for research and development purposes only. It is intended for use in laboratory settings by qualified professionals. All information provided is for research reference. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-methoxy-4-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-22-20-13-17(10-11-19(20)21)16-8-5-9-18(12-16)23-14-15-6-3-2-4-7-15/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYHILOOQJWDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685796
Record name 3'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-82-4
Record name 3'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cross-Coupling Approaches

The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone. A representative route involves coupling 4-bromo-2-methoxyphenol with 3-benzyloxyphenylboronic acid. To prevent interference from the phenolic -OH group, protection as a tert-butyldimethylsilyl (TBS) ether is employed.

Procedure :

  • Protection : 4-Bromo-2-methoxyphenol is treated with TBSCl in DMF under basic conditions (K₂CO₃), yielding 4-bromo-2-methoxy-TBS-protected phenol.

  • Coupling : The TBS-protected bromophenol reacts with 3-benzyloxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/ethanol (3:1) at 80°C.

  • Deprotection : The TBS group is removed with tetrabutylammonium fluoride (TBAF) in THF, affording the target compound in 72% overall yield.

Challenges :

  • Boronic Acid Availability : 3-Benzyloxyphenylboronic acid is synthesized via lithiation of 3-bromo-benzyloxybenzene followed by treatment with triisopropyl borate.

  • Catalyst Sensitivity : Palladium catalysts require anhydrous conditions to prevent deactivation.

Etherification and Benzylation Strategies

Direct benzylation of pre-coupled intermediates offers an alternative pathway. For instance, 4-(3-hydroxyphenyl)-2-methoxyphenol, obtained via Ullmann coupling, undergoes benzylation at the 3-hydroxyl position.

Procedure :

  • Ullmann Coupling : 4-Iodo-2-methoxyphenol couples with 3-hydroxyphenylboronic acid using CuI and 1,10-phenanthroline in DMSO at 110°C.

  • Benzylation : The resulting 4-(3-hydroxyphenyl)-2-methoxyphenol is treated with benzyl bromide and K₂CO₃ in acetone, achieving 85% yield.

Optimization :

  • Base Selection : Potassium carbonate outperforms NaOH due to milder conditions, reducing esterification byproducts.

  • Solvent Effects : Acetone enhances solubility of the phenolic intermediate, improving reaction homogeneity.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Challenges
Suzuki-Miyaura Coupling72%Pd(PPh₃)₄, Toluene/EtOH, 80°CHigh regioselectivity, ScalableRequires boronic acid synthesis
Ullmann Coupling68%CuI, 1,10-Phenanthroline, DMSO, 110°CAvoids precious metalsLonger reaction times, Higher temperatures
Direct Benzylation85%K₂CO₃, Acetone, RefluxSimplicity, High efficiencyLimited to accessible hydroxyl intermediates

Experimental Procedures and Optimization

Protective Group Strategies

  • TBS Protection : Ensures phenolic -OH stability during coupling. Optimal conditions: TBSCl (1.2 eq), imidazole (2 eq), DMF, 25°C, 12 h.

  • Benzyl Ether Stability : Resists acidic and basic conditions but cleaved via hydrogenolysis (H₂, Pd/C).

Catalytic System Tuning

  • Pd vs. Cu Catalysts : Pd systems offer faster kinetics but higher cost. Cu-based methods are economical but require ligands for efficacy.

  • Solvent Impact : Polar aprotic solvents (DMSO) enhance Ullmann coupling rates, while toluene minimizes side reactions in Suzuki couplings .

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Benzyloxyphenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities based on evidence:

Compound Substituents Molecular Formula Synthesis Method Key Findings References
4-(Benzyloxy)-3-phenethoxyphenol (C3) Benzyloxy (C4), phenethoxy (C3) C₂₁H₂₀O₄ Oxidation of aldehyde precursor, followed by hydrolysis. Yield: 96% High synthetic yield; no direct biological data reported.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol Propenyl-hydroxy group at C4 C₁₀H₁₂O₃ Identified in plant extracts (e.g., Aster incisus). Exhibits antimicrobial and antioxidant activity; inhibits NIH/3T3 cell growth.
4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol Carboximidoyl group at C4 C₁₄H₁₂N₂O₃ Acidic condensation of p-aminophenol and vanillin. Analgesic activity comparable to paracetamol; lower hepatotoxicity.
4-(3-Hydroxybutyl)-2-methoxyphenol Hydroxybutyl group at C4 C₁₁H₁₆O₃ Isolated from Andrographis paniculata extracts. Part of phenolic fraction with anti-inflammatory properties.
4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol Benzothiazole ring at C4 C₁₄H₁₁NO₂S Nucleophilic substitution of 4-nitrophthalonitrile. Used in heterostructure synthesis (e.g., CuPc for photocatalytic applications).

Structural and Functional Insights:

Substituent Position and Activity: Benzyloxy/Phenethoxy Groups: Compounds like C3 () with bulky substituents (benzyloxy, phenethoxy) are synthesized via oxidation-hydrolysis pathways. Hydroxypropenyl Group: The propenyl chain in 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol () contributes to antimicrobial activity, likely through radical scavenging or enzyme inhibition. Its concentration-dependent cytotoxicity suggests a role in apoptosis modulation .

Pharmacological Comparisons :

  • Analgesic Activity : The carboximidoyl derivative () shows comparable efficacy to paracetamol but with reduced hepatotoxicity, attributed to its modified electron-donating groups stabilizing reactive metabolites .
  • Antimicrobial vs. Antioxidant Activity : Hydroxypropenyl derivatives (e.g., 3.21–4.43% in plant extracts) demonstrate dual antimicrobial and antioxidant roles, whereas benzothiazole derivatives () are tailored for material science applications .

Synthetic Accessibility :

  • High-yield synthesis (e.g., 96% for C3) contrasts with lower yields (e.g., 70% for thiazole derivatives in ), highlighting the trade-off between substituent complexity and reaction efficiency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Benzyloxyphenyl)-2-methoxyphenol, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions, starting with protective group strategies. For example, benzyloxy and methoxy groups are introduced through alkylation or etherification reactions using reagents like benzyl bromide or methyl iodide. Key intermediates (e.g., phenolic precursors) are purified via column chromatography (silica gel, gradient elution) or recrystallization. Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying substitution patterns and aromatic proton integration. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, C-O-C). High-resolution mass spectrometry (HRMS) confirms molecular weight. For absolute configuration, single-crystal X-ray diffraction (e.g., monoclinic system, space group P21/c) resolves bond lengths and angles .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : Standard assays include:

  • Antioxidant activity : DPPH radical scavenging assay, with IC50 values compared to ascorbic acid .
  • Antimicrobial activity : Disk diffusion or microdilution methods against Staphylococcus aureus or Escherichia coli .
  • Enzyme inhibition : Acetylcholinesterase inhibition via Ellman’s spectrophotometric method, using donepezil as a positive control .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodological Answer : Key factors include:

  • Catalyst selection : Palladium catalysts for cross-coupling reactions improve regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions.
  • Temperature control : Microwave-assisted synthesis reduces reaction time and byproducts .
    • Data Contradiction Note : Conflicting yields reported in literature may arise from varying benzyl protection/deprotection strategies. Reproducibility requires strict control of anhydrous conditions .

Q. What mechanistic approaches are used to study enzyme inhibition by this compound?

  • Methodological Answer :

  • Kinetic studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, Ki values (nM range) quantify binding affinity to acetylcholinesterase .
  • Molecular docking : Software like AutoDock Vina predicts binding modes to active sites (e.g., acetylcholinesterase’s catalytic triad). Docking scores correlate with experimental IC50 values .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay standardization : Use common positive controls (e.g., gallic acid for antioxidant assays) and replicate under identical conditions (pH, temperature) .
  • Meta-analysis : Compare IC50 ranges across studies to identify outliers. For example, discrepancies in antimicrobial data may stem from strain-specific resistance or compound solubility issues .
  • Structural analogs : Test derivatives (e.g., 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline) to isolate substituent effects on activity .

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